Dinosterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58670-63-6 |
|---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1 |
InChI Key |
LPFIPZJIWTZLEY-DAABMGJCSA-N |
SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C |
Canonical SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
Synonyms |
dinosterol |
Origin of Product |
United States |
Biological Origin and Biosynthetic Pathways of Dinosterol
Primary Biological Sources: Dinoflagellate Diversity
Dinoflagellates are the primary producers of dinosterol. wikipedia.orgresearchgate.netjst.go.jp This group exhibits diverse nutritional strategies, including autotrophy, heterotrophy, and mixotrophy, all of which contribute to the presence of this compound in marine and freshwater ecosystems. researchgate.netbyjus.com
Autotrophic Dinoflagellate Contributions
Autotrophic dinoflagellates, which perform photosynthesis, are significant producers of this compound. Studies on species such as Peridinium umbonatum var. inaequale, Akashiwo sanguinea, Scrippsiella tinctoria, and Prorocentrum micans have identified this compound as one of their major sterols, alongside compounds like cholesterol, 4-methylcholestan-3-ol, and 4,24-dimethylcholestan-3-ol. jst.go.jpresearchgate.net While they produce this compound, its concentration in autotrophic species is generally lower compared to heterotrophic counterparts. researchgate.netjst.go.jpresearchgate.net
Heterotrophic and Mixotrophic Dinoflagellate Contributions
Heterotrophic and mixotrophic dinoflagellates also contribute significantly to the global pool of this compound. Research indicates that heterotrophic species, such as Protoperidinium crassipes and Crypthecodinium cohnii, often exhibit substantially higher concentrations of this compound compared to autotrophic species, with levels reported to be 4 to 12 times greater. researchgate.netjst.go.jpresearchgate.net This suggests that heterotrophic dinoflagellates can be a particularly important source of this compound in certain sedimentary records. researchgate.netjst.go.jpresearchgate.net Mixotrophic dinoflagellates, which combine photosynthesis with the ingestion of other organisms, also produce this compound. researchgate.net
Detection in Non-Dinoflagellate Organisms (e.g., Diatoms)
While dinoflagellates are the primary source, this compound has also been detected in other organisms, albeit rarely and often with distinct stereochemistry. wikipedia.org Notably, the presence of this compound was reported in a laboratory culture of the marine diatom Navicula sp. wikipedia.orgwikiwand.com However, the abundance of 4-methyl sterols, including this compound, was found to be less than 0.7% in this diatom, significantly lower than in dinoflagellates. wikipedia.org Furthermore, the stereochemistry of the C-24 alkyl substituent in the sterols of this diatom was identified as 24α, which differs from the 24β stereochemistry typically observed in dinoflagellates. wikipedia.org This difference in stereochemistry may potentially be used to differentiate between diatom and dinoflagellate sources of "this compound" in environmental samples, although the rapid isomerization of C-24 substituents in sediments can complicate this distinction. wikipedia.org
Dinoflagellate Resting Cysts and this compound Profiles
Dinoflagellate resting cysts, a dormant stage in the life cycle of many dinoflagellate species, also contain this compound. researchgate.netjst.go.jp The sterol composition of resting cysts can differ from that of their motile cell counterparts. For instance, the resting cyst of P. umbonatum var. inaequale contains this compound and dinostanol as major free sterols, along with other compounds like 4-methylcholestan-3-ol and 4,24-dimethylcholestan-3-ol. jst.go.jpresearchgate.net The presence of this compound in resting cysts contributes to its preservation in sedimentary records, making it a valuable biomarker for reconstructing past dinoflagellate populations and environmental conditions. ontosight.airesearchgate.netu-bordeaux.frmdpi.com
Here is a summary of this compound presence in different dinoflagellate types and a diatom:
| Organism Type | Examples of Genera/Species | This compound Concentration Relative to Autotrophs | Notes |
| Autotrophic Dinoflagellates | Peridinium umbonatum, Akashiwo sanguinea, Prorocentrum micans | Baseline | This compound is a major sterol. jst.go.jpresearchgate.net |
| Heterotrophic Dinoflagellates | Protoperidinium crassipes, Crypthecodinium cohnii | 4-12 times higher | Significant source of this compound in some sediments. researchgate.netjst.go.jpresearchgate.net |
| Mixotrophic Dinoflagellates | - | - | Produce this compound. researchgate.net |
| Dinoflagellate Resting Cysts | P. umbonatum var. inaequale | - | Contain this compound; composition can differ from motile cells. researchgate.netjst.go.jpresearchgate.net |
| Non-Dinoflagellate (Diatom) | Navicula sp. | Very low (<0.7% of total 4-methyl sterols) | Rare occurrence; different C-24 stereochemistry (24α vs 24β). wikipedia.orgwikiwand.com |
Enzymatic and Metabolic Pathways of this compound Biosynthesis
The biosynthesis of this compound in dinoflagellates follows a pathway that diverges from the general sterol biosynthesis pathway found in most eukaryotes. wikipedia.orgwikipedia.org
Divergence from General Sterol Biosynthesis (Lanosterol Pathway)
In most animals and fungi, the biosynthesis of sterols, such as cholesterol, begins with the cyclization of squalene (B77637) to lanosterol (B1674476), catalyzed by lanosterol synthase. wikipedia.orgwikipedia.org Plants, in contrast, produce sterols via cycloartenol. wikipedia.org Dinoflagellates, however, utilize lanosterol as a sterol precursor, similar to animals and fungi. frontiersin.org
The biosynthesis of this compound starts with squalene, which is epoxidized to form 2,3-oxidosqualene (B107256) by squalene monooxygenase. wikipedia.orgwikipedia.orgwikipedia.org This is a common step in sterol biosynthesis. wikipedia.orgwikipedia.org In the standard pathway, 2,3-oxidosqualene is then cyclized to lanosterol by lanosterol synthase. wikipedia.orgwikipedia.orgwikipedia.org
The divergence towards this compound synthesis occurs after the formation of lanosterol. While the exact enzymatic steps are still under investigation, studies, particularly in the heterotrophic dinoflagellate Crypthecodinium cohnii, have provided insights into the side-chain alkylation pattern unique to this compound. wikipedia.org Using isotopic labeling with methionine-[CD3], researchers have shown that the methyl groups at C-23 and C-24 in the this compound side chain are introduced via transmethylation from methionine. wikipedia.org
The proposed sequence of side-chain alkylations involves the formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol, followed by reduction to 4α,24-dimethyl-5α-cholestan-3β-ol. wikipedia.org Subsequently, a Δ22 double bond is introduced to form 4α,24-dimethyl-5α-cholest-22E-en-3β-ol. wikipedia.org The final methylation step occurs at C-23, leading to the formation of 4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol (this compound). wikipedia.org The incorporation of deuterium (B1214612) from methionine-[CD3] specifically into the C-23 methyl group (three deuterium atoms) and the C-24 methyl group (two deuterium atoms) supports a mechanism involving a 24-methylenesterol intermediate that is subsequently reduced. wikipedia.org This specific pattern of methylation and the resulting trimethylated side chain at C-4, C-23, and C-24, along with the Δ22 double bond, are key features that distinguish this compound biosynthesis from the more common cholesterol pathway. wikipedia.orgwikiwand.com
The biosynthesis of 4-methyl sterols in dinoflagellates is believed to originate from the same biosynthetic process functionally described in roundworms, involving a sterol-C4-methyltransferase (4-SMT). frontiersin.orgnih.gov This enzyme has distinct characteristics compared to SMT1 and SMT2, which catalyze methyl transfers on olefinic sterol side chains. frontiersin.org
Unique Side-Chain Alkylation Mechanisms
The biosynthesis of the this compound side chain has been investigated, notably in the dinoflagellate Crypthecodinium cohnii, using labeled precursors like methionine-[CD₃]. wikipedia.org The proposed sequence of side-chain alkylations is thought to begin with the formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol. wikipedia.org This intermediate is then reduced to 4α,24-dimethyl-5α-cholestan-3β-ol, followed by the introduction of a Δ²²-double bond to yield 4α,24-dimethyl-5α-cholest-22E-en-3β-ol. wikipedia.org The final methylation step occurs at C-23, leading to the formation of 4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol (this compound). wikipedia.org
Studies using methionine-[CD₃] have shown that the C-24 methyl group in this compound contains only two deuterium atoms. wikipedia.org This observation is consistent with a mechanism involving a 24-methylenesterol intermediate that is subsequently reduced to the 24-methyl side chain. wikipedia.org This type of mechanism has also been observed in fungi, certain chrysophyte algae, and diatoms. wikipedia.org
The unique substitution pattern at C-23 and C-24 was initially considered exclusive to dinoflagellate sterols. wikipedia.org However, subsequent research identified several 4-methyl sterols, including this compound, in a diatom species belonging to the genus Navicula. wikipedia.org It is notable that in this diatom, 4-methyl sterols constitute a much smaller proportion (less than 0.7%) compared to their abundance in dinoflagellates. wikipedia.org Furthermore, the stereochemistry of the C-24 alkyl substituent differs between diatoms (24α) and dinoflagellates (24β). wikipedia.org This stereochemical difference may potentially be used to distinguish the source of "this compound" in sediments, although the C-24 substituents in steroidal compounds can rapidly isomerize in sediments, leading to a mixture of C-23 and C-24 isomers. wikipedia.org
Research indicates that sterol methyltransferase (SMT) enzymes are responsible for the alkylation at C-24 in phytosterol biosynthesis, involving the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the sterol acceptor molecule. mdpi.com This process generates a high-energy intermediate. mdpi.com While the precise enzymes involved in the unique C-23 and C-24 dialkylation in dinoflagellates are still under investigation, the involvement of SMT-like mechanisms is implied by the incorporation of methyl groups from methionine. Recent findings suggest that a widespread sterol methyltransferase participates in the biosynthesis of both C4α- and C4β-methyl sterols in coral dinoflagellates, representing a novel biochemical pathway for 4-methyl sterol formation. acs.org
Evolutionary Implications of this compound Biosynthesis
The presence of this compound and other 4-methyl sterols in dinoflagellates and their preservation as sterane biomarkers in ancient sedimentary rock are significant for understanding eukaryotic sterol evolution. nih.gov The emergence of C₂₇-C₂₉-Δ⁵ sterols in protists and the geological record reflects the central importance of specific sterols as architectural components of membranes. nih.gov
The biosynthesis of this compound involves pathways that share some common steps with sterol synthesis in other eukaryotes (like the initial cyclization of squalene) but also exhibit unique features, particularly in the side-chain alkylation. wikipedia.orgfrontiersin.org The divergence from the cholesterol and typical phytosterol pathways (which use cycloartenol) highlights the distinct evolutionary trajectory of sterol biosynthesis in dinoflagellates. wikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.gov
The occurrence of 4-methyl sterols produced through C4-methylation in evolutionarily distant taxa suggests a convergent evolutionary process, potentially driven by the acquisition of specific biological functions, although these functions are not yet fully clear in the case of dinoflagellates. frontiersin.org The discovery of enzymes like the widespread sterol methyltransferase in alveolates (including dinoflagellates) that can catalyze the production of both C4α- and C4β-methyl sterols suggests a previously untapped route for the generation of C4-methyl steranes and challenges the prior assumption that all 4β-methyl steranes are solely formed by diagenetic processes from 4α isomers. acs.org This novel biochemical pathway has implications for interpreting molecular fossils and understanding the evolution of eukaryotic life. acs.org
The phylogenetic analysis of sterol methyltransferases (STRMs) suggests an early origin of certain STRM-type enzymes in widespread alveolates, dating back approximately 94.5 million years. acs.org While some hypotheses proposed an early origin of this compound biosynthesis in dinoflagellates, potentially before the Mesozoic, recent phylogenomic analyses suggest a later origin that appears inconsistent with dinoflagellates being the source of this biomarker prior to the Mesozoic era. pnas.orgresearchgate.net this compound and other 4-methyl sterols are reported to be absent in known sterol profiles of dinoflagellate relatives such as ciliates, perkinsids, apicomplexans, Chromera, Vitrella, Oxyrrhis, and Amoebophrya. pnas.orgresearchgate.net This suggests that this compound biosynthesis may have evolved independently in different organisms and geological periods. pnas.org
The diversity and complexity of sterol pathways and the evolution of associated enzymes are closely linked to the rise of oxygen and have evolved through multiple mechanisms. frontiersin.org The study of this compound biosynthesis provides valuable insights into these evolutionary processes within the eukaryotic domain.
Dinosterol As a Paleoenvironmental and Paleoclimatic Proxy
Principles of Dinosterol as a Biomarker in Sedimentary Records
The utility of this compound as a proxy is founded on its specific biological source and its ability to be preserved over geological timescales. These characteristics allow for its presence and concentration in sediment layers to be interpreted as a record of past environmental conditions.
Source Specificity and Preservation Potential
This compound, with the chemical formula C₃₀H₅₂O, is primarily produced by dinoflagellates, a diverse group of single-celled eukaryotes found in both marine and freshwater environments. researchgate.netwikipedia.org While it is the most abundant sterol in many dinoflagellate species, it is rarely found in other classes of protists, giving it a high degree of source specificity. researchgate.netwikipedia.org This specificity is a key reason why this compound is widely used as an indicator of dinoflagellate-derived organic matter in sediments. wikipedia.orgvliz.be Although dinoflagellates are the main producers, some studies have reported the presence of this compound in certain marine diatoms, though in much lower abundances. wikiwand.com
The preservation of this compound in the sedimentary record is a critical factor for its use as a biomarker. jlu.edu.cn Sterols, in general, can be degraded under aerobic conditions in the upper water column. wikiwand.com However, a fraction of the this compound produced in the sunlit surface waters can survive this degradation and become incorporated into sediments. wikiwand.com Anaerobic conditions within the sediment, particularly the presence of sulfur compounds, enhance its preservation potential through processes like early sulfurization and reduction. wikiwand.com This allows intact this compound to be found in sediments dating back to the late Jurassic. wikiwand.com Its structural stability and resistance to degradation contribute to its widespread distribution in various sedimentary environments, including oceans, lakes, and peat. jlu.edu.cn
Diagenetic Transformation to Dinosterane
Over geological time, this compound undergoes a series of chemical changes within the sediment, a process known as diagenesis. One of the key transformations is its conversion to dinosterane. wikipedia.org Dinosterane is the saturated hydrocarbon equivalent of this compound, meaning it has the same carbon skeleton but lacks the hydroxyl group and the double bond. wikipedia.org This transformation makes dinosterane a "molecular fossil" of this compound. wikipedia.org
The process of diagenesis involves the reduction of this compound, which is more likely to occur in anoxic (oxygen-depleted) environments. earthdoc.org The presence of dinosterane in ancient sediments and petroleum is considered strong evidence for the historical contribution of dinoflagellates to the organic matter. wikipedia.orgmdpi.com The oldest reported dinosteranes have been found in Cambrian sedimentary rocks, suggesting a deep evolutionary history for dinoflagellate-like organisms. mdpi.com The transformation of this compound to dinosterane is a key process that allows the molecular signature of dinoflagellates to be preserved for hundreds of millions of years. wikipedia.org
Reconstruction of Paleoproductivity and Ecosystem Dynamics
By analyzing the concentration and distribution of this compound in sediment cores, scientists can reconstruct past changes in aquatic productivity and the dynamics of the ecosystems from which the sediments were derived.
Sedimentary Concentration as a Proxy for Dinoflagellate Productivity
The concentration of this compound in marine and lacustrine sediments is widely used as a proxy to estimate the past productivity of dinoflagellates. ontosight.aidoi.org The fundamental principle is that a higher abundance of dinoflagellates in the water column will lead to a greater amount of this compound being deposited in the underlying sediments. doi.org This allows researchers to trace changes in dinoflagellate populations over time. For instance, studies have correlated this compound concentrations with changes in marine production rates in various oceanic regions. wikipedia.org
It is important to note that different types of dinoflagellates can have varying levels of this compound. For example, heterotrophic dinoflagellates, which obtain nutrients by consuming other organisms, can have significantly higher concentrations of this compound compared to autotrophic (photosynthetic) species. researchgate.net This implies that in some sedimentary environments, heterotrophic dinoflagellates could be a major source of this compound. researchgate.net
Spatial and Temporal Variability in Marine Production
The analysis of this compound in sediment cores from different locations provides insights into both the spatial and temporal variability of marine productivity.
Spatial Variability: The distribution of this compound in surface sediments often reflects the productivity of the overlying waters. For example, in the southwestern East Sea (Japan Sea), higher concentrations of this compound were found on the continental slope compared to the central basin, mirroring patterns of surface water productivity. doi.org Similarly, in the northern Gulf of Mexico, this compound was most abundant in sediments at deeper transects offshore from the Mississippi and Atchafalaya Rivers. copernicus.org Studies in the Arctic Ocean have used this compound, in conjunction with other biomarkers, to map out modern sea-ice distribution and areas of primary productivity. awi.depangaea.de
Temporal Variability: Sediment cores provide a timeline of past conditions, with deeper layers representing older periods. In the Arabian Sea, a study of a 200,000-year sediment core showed that peaks in this compound concentration coincided with maxima in organic carbon, indicating periods of higher marine production. wikipedia.org In the Cariaco Basin, this compound accumulation rates peaked dramatically during the Younger Dryas, a period of rapid climate change around 12,900 to 11,700 years ago. wikipedia.org Furthermore, reconstructions of sea-ice conditions in the Arctic Ocean from the Last Glacial Maximum to the present have utilized this compound alongside other biomarkers to reveal significant temporal shifts in the ice edge and productivity. awi.de
Application in Lacustrine Environments
This compound is also a valuable biomarker in freshwater (lacustrine) environments. jlu.edu.cn In lakes, dinoflagellates are often the primary producers of this compound, making it a specific indicator for their presence and abundance. researchgate.netresearchgate.net The absence or low abundance of this compound in a lake's sediment can suggest that dinoflagellates were not a significant part of the ecosystem at the time of deposition. researchgate.net For example, the absence of this compound in Englebright Lake in California is consistent with its non-eutrophied state, as dinoflagellate blooms are often associated with nutrient-rich, eutrophic conditions. researchgate.net
The principles of using this compound as a productivity proxy are similar in both marine and lacustrine systems. pitt.edu By analyzing the concentration of this compound in lake sediment cores, researchers can reconstruct past changes in the lake's primary productivity and shifts in the algal community structure. pitt.edu
Compound-Specific Hydrogen Isotope Analysis (δD) for Paleohydrology
The hydrogen isotopic composition (δD) of this compound is a powerful tool for reconstructing past hydrological cycles. As dinoflagellates synthesize this compound, they incorporate hydrogen from the surrounding water, thus recording its isotopic signature. soton.ac.ukcaltech.edu This fundamental principle allows researchers to infer past changes in water sources and climatic conditions.
Reconstructing Paleosalinity Gradients
The δD values of this compound are significantly influenced by the salinity of the water in which the dinoflagellates lived. washington.eduresearchgate.net Studies have demonstrated a correlation between increased salinity and less negative δD values in this compound. washington.eduvliz.be This relationship arises because as salinity increases, the hydrogen isotopic fractionation during lipid biosynthesis decreases. vliz.be
Assessing Past Precipitation Rates
The δD of this compound preserved in lake sediments can be used to reconstruct past precipitation rates. soton.ac.uksoton.ac.ukresearchgate.net This is based on the inverse relationship between the amount of precipitation and its isotopic composition, known as the "amount effect," where higher rainfall leads to more isotopically depleted (more negative δD) precipitation. soton.ac.uk This signal is transferred to the lake water and subsequently recorded in the this compound. soton.ac.uk
A study of 30 lakes in the tropical South Pacific found a significant inverse correlation between the δD of this compound in surficial sediments and mean annual precipitation rates. usgs.gov Specifically, the δD of this compound was inversely correlated with precipitation rates, with a sensitivity of -12.1 ± 2.6‰ per millimeter per day change in precipitation. usgs.gov This empirical relationship provides a method for quantitative reconstructions of past precipitation with a notable degree of accuracy. soton.ac.ukusgs.gov
Influence of Lake Water δD Values on this compound δD
The primary control on the δD value of this compound is the δD value of the lake water in which the dinoflagellates grew. soton.ac.ukafricaresearchconnects.com Numerous studies have confirmed a strong correlation between the δD of this compound in particulate organic matter and sediments and the δD of the surrounding lake water. africaresearchconnects.comresearchgate.net This direct relationship underscores the utility of this compound as a reliable recorder of the isotopic composition of environmental water. soton.ac.uk
For instance, a study across 21 lakes in the tropical South Pacific demonstrated a significant correlation (r = -0.71) between this compound δD and lake water δD. soton.ac.uk The δD of lake water itself is influenced by the isotopic composition of precipitation and the effects of evaporation, which enriches the water in the heavier deuterium (B1214612) isotope. soton.ac.uksoton.ac.uk Therefore, changes in lake water δD, as recorded by this compound, reflect shifts in the balance between precipitation and evaporation. soton.ac.uk
Factors Affecting δD Fractionation (e.g., Growth Rate, Eutrophication)
While the δD of environmental water is the primary driver of this compound δD, several other factors can influence the hydrogen isotopic fractionation during biosynthesis. These non-hydrologic factors include the growth rate of the dinoflagellates and the trophic state (eutrophication) of the water body. researchgate.netresearchgate.net
Growth Rate: The rate at which dinoflagellates grow can affect the magnitude of hydrogen isotope fractionation. researchgate.netresearchgate.net Changes in growth rate, often linked to nutrient availability, can alter the metabolic pathways used for lipid synthesis, thereby influencing the final isotopic composition of this compound. vliz.be
Eutrophication: Eutrophication, the enrichment of water bodies with nutrients, can also impact this compound δD values. A study of stratified tropical lakes in Cameroon found that sedimentary this compound was enriched in deuterium by approximately 19 to 54‰ compared to this compound from particulate organic matter in the water column. africaresearchconnects.comresearchgate.net This enrichment was correlated with the redox potential at the oxic-anoxic interface, suggesting that increased eutrophication leads to more positive this compound δD values. researchgate.netresearchgate.net This finding highlights the importance of considering the trophic status of a lake when interpreting this compound δD records for paleohydrological reconstructions. researchgate.net
Tracing Oceanographic and Climatic Shifts
Beyond paleohydrology, this compound δD and concentration data can be used to trace broader oceanographic and climatic shifts, such as those related to monsoonal variations and upwelling.
Response to Monsoonal Variations and Upwelling
In regions like the Arabian Sea, which experiences dramatic seasonal reversals of monsoonal winds, this compound concentrations in sediments have been correlated with changes in marine productivity driven by upwelling. wikipedia.org Studies have shown that this compound concentrations coincide with organic carbon maxima, reflecting periods of higher primary productivity linked to stronger monsoons and associated upwelling. wikipedia.org
Correlation with Major Climate Events (e.g., Younger Dryas)
The Younger Dryas, a period of abrupt and significant cooling that occurred approximately 12,900 to 11,700 years ago, represents a key interval for testing the response of Earth's systems to rapid climate change. antarcticglaciers.org this compound records from various locations have provided crucial data on how marine and lacustrine ecosystems reacted to this event.
In marine environments, sediment cores from the Cariaco Basin, off the coast of Venezuela, reveal a dramatic increase in dinoflagellate productivity during the Younger Dryas. wikipedia.orgmit.edu Studies have shown that the accumulation of this compound peaked at a rate of nearly 900 mg/cm²/yr during this cold period. wikipedia.org This suggests that the environmental conditions in the Cariaco Basin during the Younger Dryas, possibly related to stronger trade winds and increased upwelling, favored the proliferation of dinoflagellates. mit.edu
Conversely, in some lacustrine settings, the colder conditions of the Younger Dryas led to a decrease in dinoflagellate productivity. In Lake Constance, located in Europe, sediment records indicate low concentrations of this compound during the Younger Dryas. researchgate.netresearchgate.netuni-frankfurt.de This suggests that the cold climate suppressed lake productivity, leading to a reduction in the dinoflagellate population. researchgate.netuni-frankfurt.de
These contrasting responses highlight the complex and regionally variable impacts of major climate events like the Younger Dryas on aquatic ecosystems.
This compound Concentrations During the Younger Dryas in Different Environments
| Location | Environment | This compound Concentration/Accumulation Rate | Implied Ecosystem Response | Reference |
| Cariaco Basin | Marine | Peak accumulation of almost 900 mg/cm²/yr | Increased dinoflagellate productivity | wikipedia.org |
| Lake Constance | Lacustrine | Low concentrations | Decreased lake productivity | researchgate.netresearchgate.netuni-frankfurt.de |
Assessment of Marine and Lacustrine Ecosystem Responses to Climate Change
This compound records are instrumental in assessing how marine and lacustrine ecosystems respond to a variety of climate-driven environmental changes, including shifts in sea surface temperature, nutrient availability, and hydrological cycles. jlu.edu.cnfrontiersin.org
In the marine realm, studies have utilized this compound to track long-term changes in phytoplankton communities. For instance, in the Arabian Sea, this compound concentrations have been correlated with changes in marine primary production over the last 200,000 years. wikipedia.org Off the coast of northwestern Australia, a significant increase in this compound content since 1997 has been linked to warming sea surface temperatures, indicating a shift in the phytoplankton community. frontiersin.org Similarly, in Sanmen Bay, China, sedimentary records of this compound have been used to reconstruct phytoplankton community succession and biomass changes over the past two centuries in response to events like the El Niño-Southern Oscillation (ENSO). mdpi.com
In lacustrine systems, this compound provides a window into how lakes respond to climatic variations. In Lake Constance, periods of high this compound concentrations between 10,500 and 7,000 years BP are interpreted as times of enhanced lake productivity. researchgate.netuni-frankfurt.de The hydrogen isotopic composition (δD) of this compound is also a powerful proxy, particularly for reconstructing past hydrological changes. jlu.edu.cn In tropical lakes in Cameroon, δD values of this compound have been shown to be sensitive to the depositional environment and can reflect changes in lake eutrophication. researchgate.net Furthermore, in the South Pacific Convergence Zone, δD records from this compound in lake sediments are used to reconstruct past precipitation patterns, providing insights into regional hydroclimate variability. usgs.gov
These studies demonstrate the versatility of this compound as a biomarker for understanding the intricate responses of both marine and lacustrine ecosystems to the multifaceted impacts of climate change.
Application of this compound in Assessing Ecosystem Response to Climate Change
| Location | Environment | Parameter Measured | Inferred Ecosystem/Climate Response | Reference |
| Arabian Sea | Marine | This compound concentration | Changes in marine primary production | wikipedia.org |
| NW Australia | Marine | This compound content | Shift in phytoplankton community due to warming SST | frontiersin.org |
| Sanmen Bay, China | Marine | This compound concentration | Phytoplankton succession in response to ENSO | mdpi.com |
| Lake Constance | Lacustrine | This compound concentration | Changes in lake productivity | researchgate.netuni-frankfurt.de |
| Cameroon Lakes | Lacustrine | This compound δD values | Changes in lake eutrophication | researchgate.net |
| South Pacific | Lacustrine | This compound δD values | Reconstruction of past precipitation | usgs.gov |
Analytical Methodologies for Dinosterol Research
Sample Collection and Initial Processing for Lipid Analysis
The journey of dinosterol analysis begins with the meticulous collection of samples, typically from sediment cores, suspended particles in water, or dinoflagellate cultures. wikipedia.orgsoton.ac.uk For sediment samples, core tops or specific intervals from sediment cores are collected. soton.ac.uk Algal cultures are often centrifuged to separate the cells. wikipedia.org
Once collected, initial processing is critical to preserve the integrity of the lipids. A common first step is freeze-drying (lyophilization) the samples to remove water. wikipedia.orgresearchgate.net This is followed by the extraction of total lipid extracts (TLEs). researchgate.net
Extraction and Isolation of Total Lipid Extracts
The extraction of lipids from the prepared samples is a fundamental step. A widely used method is the Bligh and Dyer extraction, which isolates major lipid classes. wikipedia.orgwikiwand.com Another common technique is Accelerated Solvent Extraction (ASE), often using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). soton.ac.uk
Following the initial extraction, further separation is often required. This can involve:
Base hydrolysis: Samples may be treated with potassium hydroxide (B78521) (KOH) to saponify esters. soton.ac.uk
Liquid-liquid extractions: Using solvents like hexane (B92381) to partition the lipids. soton.ac.uk
Column chromatography: This is a key step to separate the TLEs into different compound classes. soton.ac.uk A common approach involves using a solid phase like aminopropyl-silica gel to elute a neutral fraction containing this compound. soton.ac.uk Further purification can be achieved using deactivated silica (B1680970) gel with a sequence of solvents of increasing polarity to isolate an alcohol fraction rich in this compound. soton.ac.uk
Advanced Purification Techniques for this compound
Due to the structural similarity of this compound to other sterols, advanced chromatographic techniques are essential for its purification, especially for high-precision analyses like isotopic measurements.
Reversed Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed Phase High-Performance Liquid Chromatography (RP-HPLC) employs a non-polar stationary phase, commonly C18 (octadecylsilane), and a polar mobile phase. gmpinsiders.comwashington.edu In this setup, non-polar compounds are retained longer. gmpinsiders.com RP-HPLC has proven effective in separating this compound from structurally similar 4α-methyl sterols that are problematic in NP-HPLC. wikipedia.orgwashington.edu This allows for baseline resolution of this compound, which is critical for accurate isotopic analysis. wikipedia.orgwashington.edu
While RP-HPLC offers superior separation for complex mixtures of 4α-methyl sterols, it can lead to a significant hydrogen isotope effect and potentially lower recovery rates compared to NP-HPLC. researchgate.netwashington.edu An average yield of 80% for this compound has been reported using an RP-HPLC method. researchgate.netwashington.edu
Table 1: Comparison of NP-HPLC and RP-HPLC for this compound Purification
| Feature | Normal Phase HPLC (NP-HPLC) | Reversed Phase HPLC (RP-HPLC) |
|---|---|---|
| Stationary Phase | Polar (e.g., silica, cyano) washington.eduwashington.edu | Non-polar (e.g., C18) washington.edu |
| Mobile Phase | Non-polar (e.g., hexane, DCM) washington.eduwashington.edu | Polar (e.g., methanol, water) researchgate.net |
| Primary Separation | Based on polarity of functional groups washington.edu | Based on hydrophobicity gmpinsiders.com |
| Advantages | Recommended for samples without co-eluting 4α-methyl sterols; higher recovery and smaller isotope effect. researchgate.netwashington.edu | Achieves baseline resolution of this compound from structurally similar 4α-methyl sterols. researchgate.netwashington.edu |
| Disadvantages | May not resolve this compound from all other 4α-methyl sterols. researchgate.netwashington.edu | Larger isotope effect and potentially lower recovery. researchgate.netwashington.edu |
Multi-Step Purification Strategies for Isotopic Analysis
For challenging samples containing a wide variety of sterols, a single HPLC step may not be sufficient to achieve the purity required for isotopic analysis. In such cases, a multi-step purification strategy is employed. researchgate.netwashington.edu
Table 2: Recovery of this compound with Different HPLC Purification Methods
| Purification Method | Average Yield (%) |
|---|---|
| NP-HPLC | 90% researchgate.net |
| RP-HPLC | 80% researchgate.net |
Derivatization for Chromatographic Analysis
Prior to analysis by gas chromatography (GC), sterols like this compound are often chemically modified through a process called derivatization. This is done to increase their volatility and thermal stability, which improves their chromatographic behavior and provides better resolution and peak shape during GC analysis. mun.ca
Common derivatization methods for this compound include:
Silylation: This involves reacting the hydroxyl group of the sterol with a silylating agent. researchgate.net A widely used reagent is bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like pyridine. wikipedia.orgwashington.edu The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and suitable for GC-MS analysis. wikipedia.org
Acetylation: This process converts the hydroxyl group into an acetate (B1210297) ester using acetic anhydride (B1165640) and pyridine. soton.ac.ukwashington.edu Acetylation is often the preferred method for samples intended for hydrogen isotope analysis. soton.ac.ukresearchgate.net This is because the hydrogen isotopic composition of the added acetyl group is known, allowing for a correction to be made to the final measured isotopic value of the this compound. soton.ac.uk
Following derivatization, a known amount of an internal standard, such as 5α-cholestane, is typically added to the sample for quantification purposes before injection into the GC system. researchgate.netwashington.edu
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| Acetic anhydride |
| 5α-cholestane |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Cholesterol |
| Dichloromethane (DCM) |
| This compound |
| Hexane |
| Methanol (MeOH) |
| Pyridine |
Spectrometric and Isotopic Analysis Methods
Spectrometric and isotopic analyses are fundamental to the identification and advanced research of this compound, providing both structural confirmation and insights into past environmental conditions. These methods leverage the unique mass-to-charge ratio and isotopic composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of this compound in environmental samples. The methodology involves separating volatile compounds in a gas chromatograph before they are introduced to a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique fragmentation pattern or "mass spectrum."
Identification: For GC-MS analysis, lipid extracts containing sterols are typically derivatized to increase their volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group of this compound into a trimethylsilyl (TMS) ether. washington.eduresearchgate.net The resulting this compound-TMS-ether exhibits a characteristic mass spectrum that allows for its unambiguous identification. The molecular ion (M+) peak for the TMS-ether of this compound appears at a mass-to-charge ratio (m/z) of 500. researchgate.net The fragmentation pattern is highly specific, providing a chemical fingerprint for the compound.
Key diagnostic ions in the electron ionization (EI) mass spectrum of this compound as its TMS-ether are crucial for its identification in complex mixtures. These fragments arise from specific cleavages of the sterol's ring structure and side chain.
| Mass-to-Charge Ratio (m/z) | Interpretation | Significance |
|---|---|---|
| 500 | Molecular Ion [M]+ | Confirms the molecular weight of the derivatized compound. |
| 485 | [M - 15]+ | Loss of a methyl group. |
| 410 | [M - 90]+ | Loss of the trimethylsilanol (B90980) (TMSOH) group. |
| 387 | [M - 113]+ | Fission of the D-ring. |
| 255 | Side chain loss + 42 amu | Characteristic fragment of the sterol nucleus. |
| 213 | Fragment of the A/B rings | Common fragment in many sterol-TMS ethers. |
Quantification: GC-MS is also employed for the precise quantification of this compound. This is often performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific diagnostic ions of the target compound. researchgate.netmdpi.comnih.gov This approach significantly enhances sensitivity and selectivity by filtering out background noise from other co-eluting compounds. For this compound quantification, ions such as the molecular ion (m/z 500 for the TMS-ether) or other prominent and specific fragment ions are monitored. researchgate.netmdpi.com
To ensure accuracy, quantification is achieved by creating a calibration curve from the analysis of standard solutions of known this compound concentrations. researchgate.net An internal standard, a compound not naturally present in the sample but with similar chemical properties, is often added to both the standards and the samples to correct for any loss during sample preparation and analysis. austinpublishinggroup.com Studies have demonstrated the ability to quantify sub-nanogram quantities of this compound using this method. washington.eduresearchgate.net For instance, calibration standards for this compound have been prepared spanning a concentration range of 1–100 ng/µL. researchgate.net
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Isotope Profiling
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful analytical technique used to measure the stable isotopic composition of individual organic compounds, including this compound. This method couples a gas chromatograph to an isotope ratio mass spectrometer, allowing for the determination of isotopic ratios, such as carbon (¹³C/¹²C, expressed as δ¹³C) and hydrogen (²H/¹H or D/H, expressed as δD), for specific compounds within a complex mixture. whoi.eduannualreviews.org
The isotopic composition of this compound serves as a valuable proxy in paleoenvironmental and biogeochemical research. The δ¹³C value of this compound can provide insights into the carbon source and photosynthetic pathways of the producing dinoflagellates, while the δD value is often correlated with the isotopic composition of the water in which the organisms lived, making it a proxy for paleosalinity and paleohydrology. researchgate.netwikipedia.orgcaltech.edu
A critical prerequisite for accurate GC-IRMS analysis is the complete purification of the target analyte to achieve baseline resolution during gas chromatography. wikipedia.org Co-elution with other compounds can significantly alter the measured isotopic ratio. Therefore, extensive purification of this compound from sediment extracts is often necessary, typically involving techniques like High-Performance Liquid Chromatography (HPLC) prior to GC-IRMS analysis. washington.eduresearchgate.net It has been noted that significant hydrogen isotope fractionation can occur during chromatographic separation, underscoring the importance of collecting the entire peak for accurate analysis. washington.edu
Research findings have reported a range of isotopic values for this compound from various environmental settings, reflecting different ecological and climatic conditions.
| Location/Study Type | Isotope Measured | Reported δ Value (‰) | Reference |
|---|---|---|---|
| Eastern Mediterranean Sea Sediments | δ¹³C | -26.8 to -18.2 | copernicus.org |
| Ulsan Basin Sediments (Southwestern East Sea) | δ¹³C | -23.7 to -22.5 | doi.org |
| Beaufort Sea Sediments (Last 14,000 years) | δD | Data available in repository | pangaea.de |
| Tropical Freshwater Lakes (Cameroon) | δD | Sedimentary this compound enriched by ~19 to 54‰ compared to POM | researchgate.net |
| Chesapeake Bay Estuary | δD | Decrease of 0.99 ± 0.23‰ per unit increase in salinity | wikipedia.org |
| Freshwater Lake (Galapagos) | δD | Used to infer past location of the Intertropical Convergence Zone | whoi.edu |
The compound-specific isotope profiling of this compound via GC-IRMS provides a high-resolution tool for reconstructing past environments, offering data that complements and refines interpretations based on bulk sediment analysis.
Ecological and Environmental Controls on Dinosterol Distribution and Isotopic Composition
Influence of Environmental Parameters on Dinoflagellate Production
The production of dinosterol is intrinsically linked to the growth and abundance of dinoflagellates, which are sensitive to a variety of environmental parameters. Consequently, the concentration of this compound in sediments often correlates with changes in marine primary production rates. wikipedia.org
Key environmental factors influencing dinoflagellate production and this compound signatures include:
Nutrient Availability and Upwelling: The Arabian Sea, with its seasonal reversal of monsoonal winds, experiences significant variations in upwelling and primary productivity. wikipedia.org Studies of sediment cores from this region have shown that this compound concentrations coincide with organic carbon maxima over the past 200,000 years, indicating that this compound effectively traces changes in ocean production driven by nutrient dynamics. wikipedia.org
Salinity: Salinity gradients in estuaries and coastal zones can significantly impact dinoflagellate communities and their biochemical composition. A study in the Chesapeake Bay estuary revealed that the hydrogen isotope ratio (D/H) of this compound in suspended particles and surface sediments decreases as salinity increases. wikipedia.orgwashington.edu This isotopic response may be due to diminished water exchange between the algal cells and their environment, altered growth rates, or increased production of osmolytes at higher salinities. wikipedia.orgwashington.edu
Temperature and Water Column Structure: In the Arctic Ocean, this compound has been observed primarily in areas of seasonal open water, suggesting that dinoflagellates are restricted to these ice-free zones. wikipedia.org This makes this compound a potential proxy for reconstructing the historical extent of open water conditions in polar regions. wikipedia.org
Eutrophication: In a controlled study, the dinoflagellate Prorocentrum minimum showed an increase in the content of major sterols, including this compound, in response to eutrophic conditions. researchgate.net This suggests that increased nutrient loading in coastal areas could lead to higher sedimentary this compound concentrations.
The following table summarizes findings from a study on the dinoflagellate Prorocentrum minimum, illustrating the impact of different environmental stressors on its sterol content.
| Environmental Condition | Effect on C-normalized Sterol Content in Prorocentrum minimum | Percentage Change |
| Warming | Increase | Up to 153% |
| Eutrophication | Overall Increase | Up to 77% |
| Imbalanced N:P Ratios | Overall Decrease | Up to 53% |
| Data sourced from a study on the responses of lipid biomarkers to different temperatures, nutrient concentrations, and N:P ratios. researchgate.net |
Preservation and Diagenetic Processes in Sedimentary Environments
Once dinoflagellates die and sink through the water column, the this compound they contain undergoes a series of transformations known as diagenesis. The extent of preservation and alteration is critical for the interpretation of this compound records in sediments.
In the upper water column, sterols are subject to rapid re-mineralization under aerobic conditions. wikipedia.org However, a fraction of the intact sterols can reach the seafloor and become incorporated into the sediment. wikipedia.org Preservation is significantly enhanced under anaerobic (oxygen-deficient) conditions, which limit microbial degradation. wikipedia.org Processes like early sulfurization, where sulfur species react with the lipid molecules, can further improve the preservation potential of sterols. wikipedia.org
Over geological timescales, this compound is microbially and chemically transformed into its more stable, fully saturated hydrocarbon counterpart, dinosterane. wikipedia.org The presence of dinosterane in ancient sediments and oils is considered strong evidence for a contribution of dinoflagellates to the original organic matter. wikipedia.org Further diagenetic processes driven by temperature and pressure can lead to complete aromatization, isomerization, and cracking of the steroid structure. wikipedia.org
The isotopic composition of this compound can also be altered during diagenesis. A study of stratified tropical lakes found that this compound in the surface sediments was isotopically heavier (enriched in deuterium) compared to this compound from suspended particles in the overlying water column. researchgate.net This enrichment was more pronounced in eutrophic lakes and correlated with the ratio of dinostanol (a reduction product) to this compound, suggesting that hydrogenation by anaerobic bacteria during early diagenesis preferentially affects the isotopic signature. researchgate.net
Interplay with Other Lipid Biomarkers
This compound records are often interpreted alongside other lipid biomarkers to provide a more comprehensive reconstruction of past ecosystems. By comparing the abundance of this compound with markers for other phytoplankton groups or terrestrial organic matter, researchers can elucidate changes in community structure and carbon sources.
Brassicasterol (B190698) is a sterol commonly used as a biomarker for diatoms, another major group of phytoplankton. The relative abundance of this compound and brassicasterol can indicate the dominance of either dinoflagellates or diatoms in the phytoplankton community.
In contrast, a spatial study in the Gulf of Mexico found that brassicasterol was most abundant on the continental shelf, whereas this compound was relatively more abundant in deeper waters, indicating distinct distribution patterns for the two phytoplankton groups in that region. copernicus.org
A paleoecological investigation in a polluted coastal bay in China utilized both brassicasterol and this compound records to reconstruct a 100-year history of phytoplankton regime shifts driven by eutrophication. researchgate.net
It is important to note that biomarker specificity is not always absolute. Some diatom species have been found to produce small amounts of this compound, and some dinoflagellates can synthesize brassicasterol, which necessitates careful interpretation of these proxies. researchgate.net
Alkenones are long-chain ketones produced almost exclusively by haptophyte algae, such as the coccolithophore Emiliania huxleyi. copernicus.orgmedium.com The degree of unsaturation in C37 alkenones (expressed as the UK'37 index) is widely used to reconstruct past sea surface temperatures. medium.com When analyzed alongside this compound, alkenones can help differentiate the contributions of dinoflagellates and haptophytes to the total phytoplankton biomass. Studies in the Arctic Ocean have used the concentrations of this compound, brassicasterol, and C37 alkenones in surface sediments to map the composition of the modern phytoplankton community, providing a baseline for paleo-reconstructions. researchgate.net
In coastal and shelf environments, sedimentary organic matter is often a mixture of marine-produced and land-derived material. Comparing this compound concentrations with biomarkers for terrestrial plants helps to apportion the sources of organic carbon. Common terrestrial biomarkers include higher plant sterols (e.g., β-sitosterol, stigmasterol) and triterpenols (e.g., α-amyrin, β-amyrin). copernicus.orgnih.gov
A study in the Arctic's Beaufort Sea found an unexpected correlation between this compound and α-amyrin. wikipedia.org This suggested that dinoflagellate productivity in the seasonal open waters was linked to terrestrial inputs, possibly from river runoff providing nutrients that stimulated phytoplankton growth. wikipedia.org In a Brazilian estuary, the relative distributions of this compound and terrestrial markers like β-sitosterol and β-amyrin were used to trace the influence of river discharge, surrounding vegetation, and marine plankton production on the sedimentary organic matter. nih.gov
The table below provides an example of biomarker concentrations from a study in the Gulf of Mexico, illustrating the relative contributions of different sources to the total sterol pool.
| Biomarker | Primary Source | Relative Abundance Range |
| β-sitosterol | Terrestrial Higher Plants | ~30% on shelf, up to 48% in deep waters |
| This compound | Dinoflagellates | >25% at deeper transects |
| Brassicasterol | Diatoms | >20% on shelf and near river mouth |
| Stigmasterol | Terrestrial Higher Plants | ~20% at mid-depths |
| Campesterol | Terrestrial Higher Plants | ~13% near river mouth |
| Data adapted from a study on particulate organic matter in the northern Gulf of Mexico. copernicus.org |
Trophic Interactions and Energy Transfer in Aquatic Food Webs
Dinoflagellates, as major primary producers, form a critical base of aquatic food webs. wikipedia.org They, along with diatoms and other phytoplankton, convert sunlight and inorganic nutrients into organic matter, which is then transferred to higher trophic levels. wikipedia.orgnoaa.gov The production of this compound is a direct measure of the biomass of these primary producers available to the ecosystem.
Primary Consumers: Herbivorous zooplankton graze on phytoplankton, including dinoflagellates, serving as the primary pathway for energy transfer from producers to the rest of the food web. noaa.gov
Essential Nutrients: Sterols are essential molecules for many organisms. Invertebrates, including all arthropods (e.g., crustaceans like copepods and krill), are incapable of synthesizing sterols themselves and must obtain them from their diet. researchgate.net These dietary sterols are vital for maintaining cell membrane structure and function and are precursors for crucial hormones, such as ecdysteroids, which control molting and development. researchgate.net Therefore, the this compound produced at the base of the food web is a key biochemical that supports the growth and reproduction of higher trophic levels.
Future Directions and Emerging Research Frontiers
Refinement of Quantitative Paleoenvironmental Reconstructions
While dinosterol concentration has been used to infer past dinoflagellate productivity, and its hydrogen isotopic composition (δD) to reconstruct salinity and precipitation, refining the quantitative accuracy of these reconstructions remains a critical area for future work jlu.edu.cn. Studies have shown a correlation between the hydrogen isotope ratio of this compound and salinity, with a observed decrease in the D/H ratio per unit increase in salinity in environments like the Chesapeake Bay estuary wikipedia.org. However, the relationship between hydrogen isotopic response and salinity may be influenced by factors such as diminished water exchange between algal cells and their environment, lower growth rates, and increased osmolyte production at high salinities wikipedia.org. Further research is needed to better constrain these environmental influences on this compound δD and to develop more robust calibration datasets across diverse aquatic settings whoi.eduwashington.edu. This includes understanding how factors beyond salinity, such as temperature, growth rate, and nutrient availability, might modulate the isotopic fractionation washington.eduwashington.edu.
Elucidating Species-Specific Isotopic Fractionation Factors
The hydrogen isotopic fractionation between environmental water and this compound is a complex process influenced by both physical and biochemical factors washington.educaltech.edu. While this compound in sediment samples likely originates from a mix of dinoflagellate species, leading to an ecosystem-integrated signal, there is evidence suggesting that significant species-specific differences in isotopic effects may exist washington.edu. Although culture experiments to determine species-specific isotope effects for this compound are limited, studies on other algal lipids indicate substantial species influence washington.edu. Future research should focus on conducting controlled culture experiments with various dinoflagellate species under different environmental conditions to determine their specific hydrogen isotopic fractionation factors washington.edu. This will help to better interpret down-core this compound δD records and potentially allow for more taxonomically refined paleoenvironmental inferences. Understanding the cause of species-specific variability, which could relate to differences in intracellular/extracellular water exchange or metabolic pathways, is also crucial caltech.edu.
Exploring this compound in Underexplored Aquatic Environments
This compound has been widely studied in marine and some lacustrine environments, but its distribution and potential as a biomarker in other aquatic settings, such as peatlands or specific types of lakes and coastal systems, warrant further investigation jlu.edu.cn. Exploring this compound in underexplored environments can provide valuable insights into regional paleoenvironmental changes and the historical distribution of dinoflagellates jlu.edu.cnresearchgate.net. For instance, studies in the Arctic Ocean have shown an unexpected correlation between this compound and terrestrial plant biomarkers in certain shelf and slope sediments, suggesting a significant contribution of dinoflagellates to phytoplankton in areas of seasonal open water and highlighting this compound's potential as an indicator of past open water conditions wikiwand.com. Expanding the study of this compound to a wider range of aquatic ecosystems will enhance its global applicability as a paleoenvironmental proxy.
Integration with Multi-Proxy Paleoclimate Records and Modeling
Integrating this compound records with other paleoclimate proxies is essential for developing a more comprehensive understanding of past environmental and climate changes carleton.educopernicus.org. Combining this compound data (e.g., productivity from concentration, salinity/precipitation from δD) with records from other biomarkers (like alkenones for sea surface temperature or IP25 for sea ice), microfossils (such as diatoms and dinoflagellate cysts), and geochemical data allows for multi-proxy reconstructions that can disentangle the complex interplay of environmental factors researchgate.netresearchgate.net. Furthermore, integrating paleoclimate proxy data, including this compound records, with climate models can provide crucial constraints for model validation and improve our ability to predict future climate scenarios carleton.educopernicus.orgcopernicus.org. Developing standardized metadata and frameworks for integrating diverse paleoclimate datasets will be vital for maximizing the value of this compound data in large-scale syntheses and model-data comparisons copernicus.orgcopernicus.org.
Q & A
Q. What analytical methods are recommended for quantifying dinosterol in marine sediment samples?
this compound quantification typically employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibration curves using certified standards (e.g., 5α-cholestane as an internal standard) are critical for accuracy. Sediment samples require sequential extraction with organic solvents (e.g., dichloromethane/methanol), followed by saponification to isolate sterols. Concentrations in marine sediments range from 0.0002 to 1983.75 µg g⁻¹ TOC, with spatial variability linked to productivity and transport processes .
Q. How can researchers validate this compound as a specific biomarker for dinoflagellates in complex environmental samples?
Cross-validation with complementary methods, such as microscopic cell counts or DNA metabarcoding of dinoflagellate communities, is essential. This compound’s specificity arises from its 4α-methyl structure, absent in terrestrial plants and most other algae. However, its absence in some dinoflagellate species necessitates caution; parallel analysis of brassicasterol (a diatom biomarker) can help distinguish mixed signals .
Q. What statistical methods are appropriate for analyzing spatial and temporal variations in this compound deposition patterns?
Principal component analysis (PCA) can identify clusters of sterol-rich samples, while ANOVA tests spatial differences (e.g., higher concentrations in eastern Drake Passage vs. Bransfield Strait). Temporal trends in sediment cores require age-depth modeling (e.g., radiocarbon dating) paired with LOESS regression to detect productivity shifts .
Advanced Research Questions
Q. What methodological approaches are critical for resolving contradictory this compound concentration data in sediment cores from adjacent marine regions?
Contradictions may arise from sediment winnowing, iceberg-rafted debris, or diagenetic alteration. Multi-proxy approaches, including grain-size analysis and biomarker ratios (e.g., this compound vs. C28–C32 alkyl diols), help differentiate primary productivity signals from post-depositional processes. For example, elevated this compound in Hero Fracture Zone sediments may reflect reworked material rather than in situ production .
Q. How should researchers design experiments to distinguish between in situ production and allochthonous input of this compound in paleoceanographic studies?
Combine sediment trap data (capturing seasonal flux) with isotopic analysis (δ¹³C of this compound). In situ production typically shows δ¹³C values aligned with local dissolved inorganic carbon, while terrestrial inputs exhibit heavier isotopic signatures. Spatial sampling grids (e.g., transects across oceanographic fronts) further isolate source regions .
Q. What quality control measures are essential when comparing this compound data across studies using different extraction protocols?
Standardize protocols via interlaboratory comparisons using certified reference materials (CRMs). Report recovery rates for spiked standards and matrix-matched blanks to account for extraction efficiency variations. Metadata should include TOC normalization methods and instrument detection limits to ensure cross-study compatibility .
Data Interpretation and Integration
Q. How can researchers address the limitation that this compound is not universally produced by all dinoflagellate species?
Integrate this compound data with other dinoflagellate-specific biomarkers, such as dinostanol or photosynthetic pigments (e.g., peridinin). Culturing experiments with known dinoflagellate strains can clarify species-specific sterol profiles, reducing false negatives in environmental samples .
Q. What analytical frameworks support the integration of this compound data with paleoclimate proxies (e.g., ice-core records or foraminiferal δ¹⁸O)?
Use Bayesian age-modeling tools (e.g., Bacon or OxCal) to align sediment core chronologies with other climate archives. Multivariate regression models can test correlations between this compound fluxes and temperature/sea-ice proxies, accounting for time-lag effects in marine systems .
Methodological Challenges
Q. How should researchers mitigate matrix interference during this compound quantification in organic-rich sediments?
Employ silica gel chromatography to fractionate sterols from co-eluting compounds. High-resolution mass spectrometry (HRMS) enhances selectivity, while accelerated solvent extraction (ASE) improves recovery in high-TOC sediments .
Q. What experimental designs are recommended for assessing diagenetic alteration of this compound in long sediment cores?
Compare surface sediments (modern analogs) with deeper core sections. Pyrolysis-GC-MS can detect thermal degradation products, while compound-specific radiocarbon dating identifies recycled carbon from older sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
